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molecular formula C14H21N3O B8402556 4-(N-piperidinomethylcarbonyl-N-methyl-amino)-aniline CAS No. 262368-28-5

4-(N-piperidinomethylcarbonyl-N-methyl-amino)-aniline

Cat. No. B8402556
M. Wt: 247.34 g/mol
InChI Key: BTHUVPGZNFZKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07713994B2

Procedure details

A mixture of 3.12 g (11.3 mmol) of N-Methyl-N-(4-nitrophenyl)-2-piperidin-1-yl-acetamide, 2.52 g (45.1 mmol) of Fe powder and 2.99 g (56.5 mmol) of NH4Cl in 65 mL of MeOH+25 mL of H2O is stirred and refluxed for 3.5 h. The cooled reaction is filtered, the precipitate is washed with MeOH and the filtrate and wash were combined and evaporated. The residue is redissolved in H2O, neutralized with K2CO3 and extracted with EtOAc. The combined extracts were treated with Darco, dried (MgSO4), evaporated and dried in vacuo to give 2.36 g (85%) of brown oil. 1H NMR (DMSO-d6 δ 6.85 (d, 2H, J=7.1 Hz), 6.51 (d, 2H, J=7.1 Hz), 3.30 (s, 2H), 2.78 (s, 3H), 2.24 (s, 4H), 1.50 (m, 6H); MS (ESI) m/z 248.0 (M+H).
Name
N-Methyl-N-(4-nitrophenyl)-2-piperidin-1-yl-acetamide
Quantity
3.12 g
Type
reactant
Reaction Step One
Name
Quantity
2.99 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
2.52 g
Type
catalyst
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([C:12]1[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=1)[C:3](=[O:11])[CH2:4][N:5]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1.[NH4+].[Cl-].O>CO.[Fe]>[NH2:18][C:15]1[CH:16]=[CH:17][C:12]([N:2]([CH3:1])[C:3](=[O:11])[CH2:4][N:5]2[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]2)=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
N-Methyl-N-(4-nitrophenyl)-2-piperidin-1-yl-acetamide
Quantity
3.12 g
Type
reactant
Smiles
CN(C(CN1CCCCC1)=O)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
2.99 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
65 mL
Type
solvent
Smiles
CO
Name
Quantity
2.52 g
Type
catalyst
Smiles
[Fe]

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3.5 h
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
The cooled reaction
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
the precipitate is washed with MeOH
WASH
Type
WASH
Details
the filtrate and wash
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is redissolved in H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
ADDITION
Type
ADDITION
Details
The combined extracts were treated with Darco
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)N(C(CN1CCCCC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.36 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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